molecular formula C8H3ClN2S B6253289 4-chloro-3-isothiocyanatobenzonitrile CAS No. 1503332-77-1

4-chloro-3-isothiocyanatobenzonitrile

Cat. No.: B6253289
CAS No.: 1503332-77-1
M. Wt: 194.64 g/mol
InChI Key: SEPHSJNWEKLLQY-UHFFFAOYSA-N
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Description

4-Chloro-3-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2S. It is also known by its synonym, 2-Chloro-5-cyanophenyl isothiocyanate . This compound is characterized by the presence of a chloro group, a nitrile group, and an isothiocyanate group attached to a benzene ring. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-isothiocyanatobenzonitrile typically involves the reaction of 4-chloro-3-aminobenzonitrile with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then converted to the desired product . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isothiocyanatobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can undergo cyclization with diamines to form heterocyclic compounds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, solvents like ethanol or methanol, and mild heating (40-60°C).

    Cyclization: Diamines, solvents like toluene, and elevated temperatures (80-100°C).

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, and low temperatures (0-10°C).

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed from cyclization reactions.

    Amines: Formed from the reduction of the nitrile group.

Scientific Research Applications

4-Chloro-3-isothiocyanatobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modifying protein function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Isothiocyanatobenzonitrile: Similar structure but lacks the chloro substituent.

    4-Chloro-3-aminobenzonitrile: Precursor in the synthesis of 4-chloro-3-isothiocyanatobenzonitrile.

    4-Chloro-3-nitrobenzonitrile: Contains a nitro group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the presence of both a chloro and an isothiocyanate group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and form diverse products sets it apart from similar compounds .

Properties

CAS No.

1503332-77-1

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

4-chloro-3-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H3ClN2S/c9-7-2-1-6(4-10)3-8(7)11-5-12/h1-3H

InChI Key

SEPHSJNWEKLLQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)N=C=S)Cl

Purity

95

Origin of Product

United States

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